molecular formula C21H16N4O8S B450864 METHYL 5-(ANILINOCARBONYL)-2-[(3,5-DINITROBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE

METHYL 5-(ANILINOCARBONYL)-2-[(3,5-DINITROBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE

Cat. No.: B450864
M. Wt: 484.4g/mol
InChI Key: TYMAPHPHNWRMQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 5-(ANILINOCARBONYL)-2-[(3,5-DINITROBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-(ANILINOCARBONYL)-2-[(3,5-DINITROBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common reagents used in the synthesis include aniline, 3,5-dinitrobenzoic acid, and methyl chloroformate. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-(ANILINOCARBONYL)-2-[(3,5-DINITROBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove nitro groups or reduce other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

METHYL 5-(ANILINOCARBONYL)-2-[(3,5-DINITROBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of METHYL 5-(ANILINOCARBONYL)-2-[(3,5-DINITROBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with molecular targets through various pathways. The compound’s functional groups allow it to form hydrogen bonds, participate in π-π stacking interactions, and engage in other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    METHYL 3,5-DINITROBENZOATE: Shares the dinitrobenzoyl group but lacks the thiophene ring and other functional groups.

    ANILINE DERIVATIVES: Compounds with aniline as a core structure but different substituents.

    THIOPHENE DERIVATIVES: Compounds with a thiophene ring and various functional groups.

Uniqueness

METHYL 5-(ANILINOCARBONYL)-2-[(3,5-DINITROBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, as it can be tailored to achieve desired outcomes in various contexts.

Properties

Molecular Formula

C21H16N4O8S

Molecular Weight

484.4g/mol

IUPAC Name

methyl 2-[(3,5-dinitrobenzoyl)amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate

InChI

InChI=1S/C21H16N4O8S/c1-11-16(21(28)33-2)20(34-17(11)19(27)22-13-6-4-3-5-7-13)23-18(26)12-8-14(24(29)30)10-15(9-12)25(31)32/h3-10H,1-2H3,(H,22,27)(H,23,26)

InChI Key

TYMAPHPHNWRMQK-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC3=CC=CC=C3

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC3=CC=CC=C3

Origin of Product

United States

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